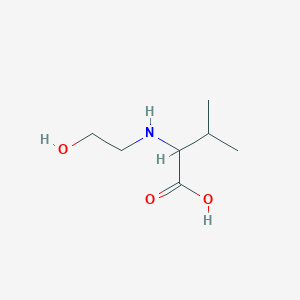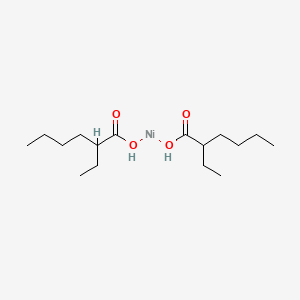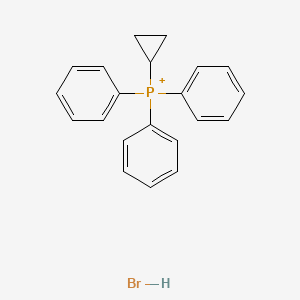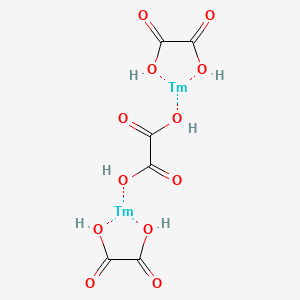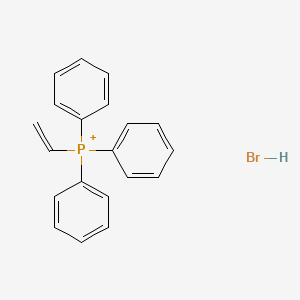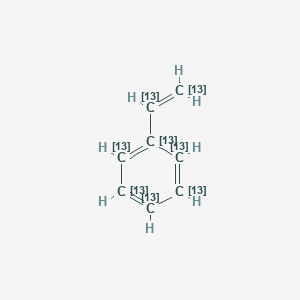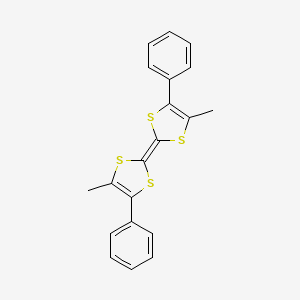
4,4'-Dimethyl-5,5' diphenyltetrathiafulvalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene typically involves the reaction of 4,4’-dimethyl-5,5’-diphenyl-1,3-dithiole-2-thione with sulfur in the presence of a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its neutral state.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the dithiole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene .
Scientific Research Applications
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene involves its ability to donate electrons and form stable radical cations . These properties make it useful in the study of charge transfer processes and the development of conductive materials. The molecular targets and pathways involved include interactions with other electron-rich or electron-deficient molecules, leading to the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene: The parent compound, known for its electron-donating properties.
Bis(ethylenedithio)tetrathiafulvalene: A derivative with enhanced conductivity properties.
Dibenzotetrathiafulvalene: Another derivative with unique electronic properties.
Uniqueness
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is unique due to the presence of methyl and phenyl groups, which influence its electronic properties and reactivity . These modifications make it a valuable compound for specific applications in materials science and organic electronics .
Properties
Molecular Formula |
C20H16S4 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(2E)-4-methyl-2-(4-methyl-5-phenyl-1,3-dithiol-2-ylidene)-5-phenyl-1,3-dithiole |
InChI |
InChI=1S/C20H16S4/c1-13-17(15-9-5-3-6-10-15)23-19(21-13)20-22-14(2)18(24-20)16-11-7-4-8-12-16/h3-12H,1-2H3/b20-19+ |
InChI Key |
FMNLAZQSZLXKIK-FMQUCBEESA-N |
Isomeric SMILES |
CC1=C(S/C(=C/2\SC(=C(S2)C3=CC=CC=C3)C)/S1)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



